molecular formula C10H9N3OS2 B12916760 Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate

Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate

Cat. No.: B12916760
M. Wt: 251.3 g/mol
InChI Key: KPNANVIZTWVPKF-OUKQBFOZSA-N
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Description

Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate is a compound that belongs to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate, often involves multicomponent reactions. These reactions are high-yielding, operationally friendly, and comply with green chemistry criteria . One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under reflux in methanesulfonic acid to yield the indole derivative .

Industrial Production Methods

Industrial production methods for indole derivatives typically involve large-scale multicomponent reactions. These methods are designed to be cost-effective and environmentally friendly, reducing the need for complex equipment and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis yields tricyclic indole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate can be compared with other indole derivatives, such as:

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.

Biological Activity

Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the presence of a hydrazinecarbodithioate moiety attached to an indole derivative. Its molecular formula is C11H12N4S2OC_{11}H_{12}N_4S_2O, and it exhibits notable structural features that contribute to its biological properties.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it inhibits the proliferation of various human tumor cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is evidenced by increased markers of cell death and decreased viability in treated cell cultures .

Table 1: Summary of Antitumor Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)12Increased ROS production

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies reveal that this compound demonstrates effective antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values suggest a promising potential for development into a new antimicrobial agent .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Type
Staphylococcus aureus32Gram-positive
Streptococcus pneumoniae16Gram-positive
Escherichia coli>128Gram-negative

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in cell proliferation and survival. The compound's structure allows it to form hydrogen bonds with key biomolecules, influencing pathways related to apoptosis and oxidative stress .

Case Studies

  • Study on Cancer Cell Lines : In a recent study, the compound was tested against a panel of cancer cell lines. Results indicated that it significantly reduced cell viability in MCF-7 cells by inducing apoptosis through the activation of caspase pathways .
  • Antimicrobial Efficacy Testing : Another investigation assessed the antimicrobial efficacy using disk diffusion methods, where the compound showed zones of inhibition comparable to standard antibiotics against selected bacterial strains .

Properties

Molecular Formula

C10H9N3OS2

Molecular Weight

251.3 g/mol

IUPAC Name

methyl (NE)-N-[(3-hydroxy-1H-indol-2-yl)imino]carbamodithioate

InChI

InChI=1S/C10H9N3OS2/c1-16-10(15)13-12-9-8(14)6-4-2-3-5-7(6)11-9/h2-5,11,14H,1H3/b13-12+

InChI Key

KPNANVIZTWVPKF-OUKQBFOZSA-N

Isomeric SMILES

CSC(=S)/N=N/C1=C(C2=CC=CC=C2N1)O

Canonical SMILES

CSC(=S)N=NC1=C(C2=CC=CC=C2N1)O

Origin of Product

United States

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